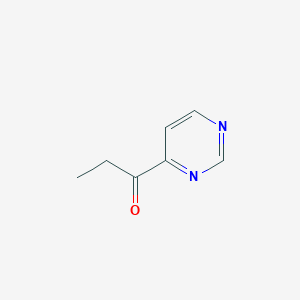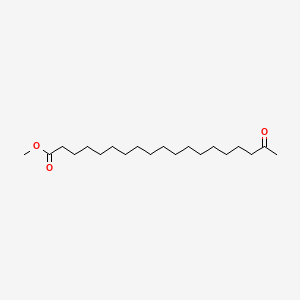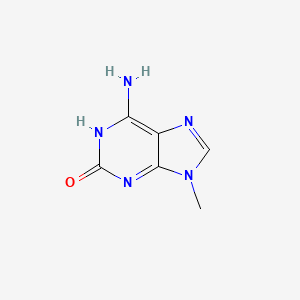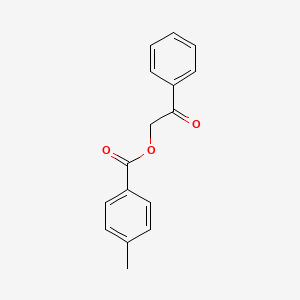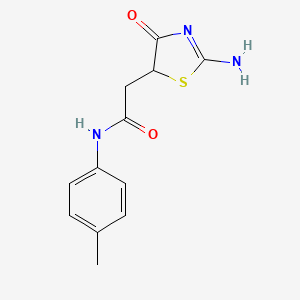
1,5-Dibenzylnaphthalene
Übersicht
Beschreibung
1,5-Dibenzylnaphthalene (DBN) is a polycyclic aromatic hydrocarbon that belongs to the family of naphthalenes. It is a colorless solid that is widely used in research laboratories for various purposes. DBN is an important compound in the field of organic chemistry due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
1,5-Dibenzylnaphthalene has been utilized in the synthesis of new oligomeric domains. Krebs and Jørgensen (2002) synthesized N,N'-dibenzylnaphthalene-1,5-diamine and used it to create zigzag type stacks of 1,5-diureidonaphthalenes, providing insight into their structure through NMR and X-ray crystallography (Krebs & Jørgensen, 2002).
Organic Syntheses
1,5-Dibenzylnaphthalene has been a key compound in the synthesis of complex organic molecules. Clar, Lovat, and Simpson (1974) demonstrated its use in synthesizing diphenylpyrenes and diphenylanthranthrenes, highlighting its versatility in organic chemistry (Clar, Lovat, & Simpson, 1974).
Catalysis and Polymerization
Mami Ohno, Takata, and Endo (1995) explored the use of derivatives of 1,5-dibenzylnaphthalene in polymerization, synthesizing poly(arylene ether-ketone)s and investigating their properties. This research emphasizes its potential in creating high-performance polymers (Ohno, Takata, & Endo, 1995).
Host-Guest Chemistry
In host-guest chemistry, Pedireddi et al. (1998) utilized 1,5-dibenzylnaphthalene derivatives to create complexes, demonstrating its utility in forming non-covalent bonds and encapsulating molecules (Pedireddi et al., 1998).
Eigenschaften
IUPAC Name |
1,5-dibenzylnaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20/c1-3-9-19(10-4-1)17-21-13-7-16-24-22(14-8-15-23(21)24)18-20-11-5-2-6-12-20/h1-16H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCPYNNUMGGBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C=CC=C(C3=CC=C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 1'-amino-[1,1'-bi(cyclopropane)]-1-carboxylate hydrochloride](/img/structure/B3271341.png)

